Dipivefrin-d6 (hydrochloride)

Catalog No.
S12887260
CAS No.
M.F
C19H30ClNO5
M. Wt
393.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipivefrin-d6 (hydrochloride)

Product Name

Dipivefrin-d6 (hydrochloride)

IUPAC Name

[4-[1-hydroxy-2-(methylamino)ethyl]-2-(3,3,3-trideuterio-2,2-dimethylpropanoyl)oxyphenyl] 3,3,3-trideuterio-2,2-dimethylpropanoate;hydrochloride

Molecular Formula

C19H30ClNO5

Molecular Weight

393.9 g/mol

InChI

InChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H/i1D3,4D3;

InChI Key

VKFAUCPBMAGVRG-VSHASNCGSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl

Isomeric SMILES

[2H]C([2H])([2H])C(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C([2H])([2H])[2H].Cl

Dipivefrin-d6 (hydrochloride) is a synthetic derivative of epinephrine, classified as a prodrug. It is specifically designed to enhance lipophilicity and ocular penetration compared to its parent compound, epinephrine. The chemical structure of dipivefrin-d6 includes two pivaloyl groups attached to the hydroxyl groups of the epinephrine molecule, which significantly increases its fat solubility and bioavailability in the anterior chamber of the eye. This compound is primarily used in the management of open-angle glaucoma by reducing intraocular pressure through enhanced aqueous humor outflow and decreased production .

Dipivefrin-d6 undergoes hydrolysis in the eye, catalyzed by esterases, converting it into its active form, epinephrine. This reaction is crucial for its pharmacological action, as dipivefrin-d6 itself does not exhibit significant adrenergic activity until it is metabolized. The hydrolysis process can be represented as follows:

Dipivefrin d6+EsteraseEpinephrine+Pivalic Acid\text{Dipivefrin d6}+\text{Esterase}\rightarrow \text{Epinephrine}+\text{Pivalic Acid}

This transformation allows dipivefrin-d6 to effectively lower intraocular pressure by acting on both alpha and beta adrenergic receptors in the eye .

As a prodrug, dipivefrin-d6 exhibits minimal direct biological activity until converted to epinephrine. Once activated, it functions as a non-selective adrenergic receptor agonist. Its primary actions include:

  • Increased Aqueous Humor Outflow: By stimulating beta-adrenergic receptors, it enhances the drainage of aqueous humor through the trabecular meshwork.
  • Decreased Aqueous Humor Production: Activation of alpha-adrenergic receptors leads to reduced secretion of aqueous humor.
  • Enhanced Corneal Penetration: The lipophilic nature of dipivefrin-d6 allows for better penetration through the corneal epithelium compared to hydrophilic compounds like epinephrine .

The synthesis of dipivefrin-d6 involves the esterification of epinephrine with pivalic acid. The general steps include:

  • Preparation of Reagents: Epinephrine is reacted with pivalic acid in the presence of an acid catalyst.
  • Esterification Reaction: The reaction proceeds under controlled conditions (temperature and time) to form dipivefrin-d6.
  • Purification: The product is purified through crystallization or chromatography to obtain dipivefrin-d6 hydrochloride .

The molecular formula for dipivefrin-d6 is C19H29D6NO5C_{19}H_{29}D_6NO_5, where D represents deuterium atoms incorporated during synthesis to create a stable isotope variant for research purposes.

Dipivefrin-d6 is primarily used in ophthalmology for treating open-angle glaucoma. Its advantages include:

  • Longer Duration of Action: Compared to conventional treatments with epinephrine, dipivefrin-d6 offers prolonged therapeutic effects.
  • Better Tolerability: Patients often experience fewer side effects due to its unique delivery mechanism and pharmacokinetics.
  • Research Tool: As a labeled compound, it serves as a valuable tool in pharmacokinetic studies and metabolic pathway investigations .

Research indicates that dipivefrin-d6 interacts with various adrenergic receptors, primarily affecting alpha-1 and beta-2 receptors in ocular tissues. These interactions lead to significant physiological responses such as:

  • Reduction in Intraocular Pressure: Effective in managing glaucoma symptoms.
  • Potential Side Effects: Localized eye irritation or systemic effects may occur but are generally less severe than those associated with traditional epinephrine formulations .

Studies also suggest that its interactions may vary based on individual patient factors such as age, existing ocular conditions, and concurrent medications.

Dipivefrin-d6 shares structural similarities with several other compounds used in ophthalmology and cardiovascular treatments. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypePrimary UseUnique Features
DipivefrinProdrug of EpinephrineGlaucoma treatmentEnhanced corneal penetration and lipophilicity
PhenylephrineAlpha-adrenergic agonistNasal decongestantLess lipophilic; primarily acts on alpha receptors
PivenfrineProdrug of PhenylephrineNot marketedSimilar esterification but less effective
EpinephrineCatecholamineAnaphylaxis treatmentHighly hydrophilic; rapid action but shorter duration

Dipivefrin-d6 stands out due to its enhanced ocular penetration and longer duration of action compared to traditional formulations of epinephrine, making it particularly effective in treating glaucoma while minimizing side effects associated with systemic absorption .

Fundamental Reaction Mechanism

The synthesis of Dipivefrin-d6 (hydrochloride) follows the established esterification pathway, wherein epinephrine undergoes diesterification with pivalic acid to form the dipivalate ester [8] [9]. The reaction mechanism proceeds through nucleophilic acyl substitution, involving the formation and breaking of carbon-oxygen bonds at the carbonyl carbon rather than the R-group oxygen [33]. This transformation creates a prodrug structure that enhances lipophilicity and ocular penetration compared to the parent epinephrine compound [8].

The mechanistic pathway follows a six-step process characterized by the acronym Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [10] [33]. Initially, the carbonyl oxygen undergoes protonation by the acid catalyst, creating an enhanced electrophilic center [10]. Subsequently, the alcohol nucleophile attacks the protonated carboxylic acid, forming a tetrahedral intermediate through carbon-oxygen bond formation [33]. Proton transfer occurs between oxygen atoms, followed by elimination of water as a leaving group, ultimately yielding the esterified product [10] [33].

Optimization Strategies

Contemporary optimization approaches employ multitask Bayesian optimization and computational modeling to enhance reaction efficiency [26]. These methodologies leverage historical reaction data to accelerate optimization campaigns, demonstrating significant improvements in yield and waste reduction [26] [38]. Process optimization focuses on maximizing product yields through improved reaction conditions, temperature control, and reagent stoichiometry [23] [36].

The optimization process involves systematic evaluation of multiple variables including temperature, reaction time, catalyst concentration, and reactant ratios [23]. Machine learning algorithms facilitate the identification of optimal parameters that maximize yield while minimizing resource consumption [23] [26]. Traditional "one factor at a time" approaches have been superseded by experimental design methods that account for variable interactions and provide more efficient optimization pathways [36].

ParameterOptimal RangeImpact on Yield
Temperature50-70°CHigh
Reaction Time4-8 hoursModerate
Acid Catalyst Concentration0.1-0.5 MHigh
Reactant Molar Ratio (Acid:Alcohol)1:3-1:5Moderate

Esterification and Deuterium Incorporation Strategies

Esterification Methodology

The esterification process for Dipivefrin-d6 synthesis utilizes pivalic acid as the carboxylic acid component [28] [29]. Pivalic acid preparation involves hydrocarboxylation of isobutene via the Koch reaction, requiring acid catalysts such as hydrogen fluoride [28]. The resulting pivalic acid serves as the esterifying agent for both hydroxyl groups present on the epinephrine molecule [8].

Fischer esterification conditions employ excess alcohol and acid catalysis to drive the equilibrium toward ester formation [33] [35]. The reaction proceeds under reflux conditions with water removal to prevent reverse hydrolysis [33]. Concentrated sulfuric acid typically serves as the catalyst, though other acid catalysts including tosic acid and hydrochloric acid demonstrate comparable effectiveness [33] [35].

Deuterium Incorporation Techniques

Deuterium labeling strategies in pharmaceutical synthesis utilize multiple approaches for isotope incorporation [12] [13] [31]. The most prevalent methods include hydrogen-deuterium exchange reactions using deuterium oxide as the deuterium source [13]. Palladium-catalyzed systems facilitate selective deuteration through in situ deuterium gas generation from aluminum and deuterium oxide reactions [13].

Contemporary deuteration methodologies employ environmentally benign Palladium on carbon-aluminum-deuterium oxide catalytic systems [13]. These approaches demonstrate high selectivity and efficiency while maintaining procedural simplicity [13]. Alternative strategies utilize deuterated analogues of common organic reagents, reductive deuteration techniques, and dehalogenative deuteration methods [31].

Deuteration MethodDeuterium SourceSelectivityEfficiency
Pd/C-Al-D2O SystemD2OHigh85-95%
Metal Deuteride ReductionLiAlD4Moderate70-85%
H-D ExchangeD2O/D2Variable60-80%
Deuterated ReagentsCD3OD, etc.High80-90%

The incorporation of deuterium atoms specifically at the d6 position requires strategic planning to ensure isotopic enrichment at desired molecular locations [12] [31]. This positioning affects the metabolic stability and pharmacokinetic properties of the resulting compound [12]. Deuterium labeling can increase selectivity, potency, and metabolic stability while providing valuable research tools for studying drug metabolism and clearance pathways [12] [17].

Purification Techniques for Isotopically Labeled Compounds

Chromatographic Separation Methods

Purification of isotopically labeled compounds requires specialized techniques that account for the subtle differences between deuterated and non-deuterated species [14] [15]. High-performance liquid chromatography serves as the primary purification method, utilizing reverse-phase columns with carefully optimized mobile phase compositions [14]. Carbon-18 columns demonstrate effectiveness for hydrophobic compounds, though Carbon-4 columns may provide improved peak sharpness for highly hydrophobic species [14].

The purification protocol involves multiple sequential steps including initial crude separation, followed by high-resolution chromatographic purification [14]. Reverse-phase high-performance liquid chromatography typically employs acetonitrile gradients with water, requiring steep gradient profiles to achieve optimal peak resolution [14]. Temperature sensitivity considerations necessitate careful control of operating conditions to prevent decomposition during purification [29].

Specialized Purification Considerations

Isotopically labeled compounds present unique purification challenges due to their chemical similarity to unlabeled counterparts [15]. Ion exchange chromatography provides effective matrix element removal through cation resin columns [15]. The two-step chromatographic approach utilizes initial cation exchange followed by specialized resin treatment to achieve high-purity isotopically labeled products [15].

Vacuum distillation represents an alternative purification approach for temperature-sensitive compounds [29]. Short distillation times and reduced pressure conditions minimize thermal exposure while achieving satisfactory purity levels [29]. Continuous distillation systems, including thin-film evaporators, offer advantages for heat-sensitive isotopically labeled compounds by reducing thermal history [29].

Purification MethodPurity AchievedRecovery RateTime Required
RP-HPLC (C18)>95%70-85%2-4 hours
RP-HPLC (C4)>90%75-90%1-3 hours
Ion Exchange85-95%80-95%3-6 hours
Vacuum Distillation90-98%60-80%4-8 hours

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Dipivefrin-d6 through both proton and deuterium nuclear magnetic resonance techniques [16] [18]. Deuterated solvents including deuterium oxide, chloroform-d, and dimethyl sulfoxide-d6 facilitate high-quality spectral acquisition [16]. The deuterium nucleus, possessing spin equals one, generates distinct spectral patterns compared to proton nuclear magnetic resonance [18].

Deuterium nuclear magnetic resonance spectroscopy serves as a verification tool for deuteration effectiveness, with deuterated compounds exhibiting strong peaks in deuterium nuclear magnetic resonance but absent signals in proton nuclear magnetic resonance [18]. The technique demonstrates particular utility in solid-state applications due to the relatively small quadrupole moment of deuterium compared to larger quadrupolar nuclei [18]. Chemical shift ranges for deuterium nuclear magnetic resonance parallel those of proton nuclear magnetic resonance but with reduced resolution due to the smaller magnetic dipole moment of the deuteron [18].

Mass Spectrometry Analysis

Mass spectrometry provides definitive identification and quantification of isotopically labeled compounds through isotope peak shift analysis [17] [19]. The technique facilitates recognition and identification of metabolites while enabling characterization of drug-related species through isotope cluster signatures [17]. Stable isotope labeling combined with mass spectrometry-based methods enhances metabolite identification and structural elucidation [17].

Clinical mass spectrometry applications utilize stable isotope-labeled standards as integral components for analytical quantification [19]. The stable isotope labeling kinetic assay methodology measures blood-derived protein biomarkers through isotopic incorporation studies [19]. Mass spectrometry demonstrates exceptional sensitivity, specificity, and multiplexicity for analyte measurements in pharmaceutical applications [19].

Mass Spectrometry ParameterDipivefrinDipivefrin-d6Mass Shift
Molecular Ion [M+H]+352.2358.2+6.0
Base Peak190.1193.1+3.0
Fragment Ion (Epinephrine)184.1187.1+3.0
Fragment Ion (Pivalic)102.1105.1+3.0

Infrared Spectroscopy Characterization

Infrared spectroscopy enables functional group identification and molecular structure confirmation through vibrational frequency analysis [20] [21] [22]. The technique provides characteristic absorption bands corresponding to specific molecular moieties within the 4000-400 inverse centimeters range [22]. Functional group regions spanning 4000-1500 inverse centimeters contain well-separated peaks enabling direct identification of hydroxyl, carbonyl, and amine functionalities [25].

Attenuated total reflection infrared spectroscopy offers advantages for direct measurement of solid and liquid samples without extensive preparation [22]. The technique demonstrates applicability for analyzing thick samples with strong absorption and enables real-time monitoring of chemical transformations [22]. Modern infrared analysis employs machine learning approaches for enhanced spectral interpretation, achieving expert-level accuracy in functional group identification [25].

Fourier transform infrared spectroscopy provides quantitative analysis capabilities beyond qualitative identification [22] [25]. The technique enables differentiation between polymorphic forms and monitoring of synthesis progress or decomposition processes [22]. Advanced data-driven approaches utilizing transformer architectures demonstrate exceptional performance in predicting chemical properties directly from infrared spectral data [25].

Infrared Frequency (cm⁻¹)AssignmentIntensityDeuterium Effect
3300-3500O-H StretchStrongShift to lower frequency
1735-1750C=O Stretch (Ester)StrongMinimal shift
1600-1650Aromatic C=CMediumNo shift
1450-1480C-H BendMediumReduced intensity

Solubility and Partition Coefficient (LogD) Analysis

Dipivefrin-d6 (hydrochloride) exhibits distinctive solubility characteristics that reflect its lipophilic nature and enhanced membrane permeability compared to its parent compound epinephrine. The compound demonstrates a molecular weight of 393.94 g/mol with a molecular formula of C19H24D6ClNO5, where the deuterium substitution provides improved stability for analytical and research applications [1].

The aqueous solubility profile of dipivefrin-d6 (hydrochloride) shows significant pH dependency. In phosphate-buffered saline at physiological pH 7.2, the compound exhibits a solubility of approximately 10 mg/ml [2]. This represents a substantial improvement over the parent epinephrine compound, demonstrating the effectiveness of the dipivalate ester modification in enhancing dissolution characteristics. The water solubility under standard conditions is reported as 0.0582 mg/ml, indicating the compound's predominantly lipophilic character [3].

The partition coefficient analysis reveals critical information about the compound's membrane permeability characteristics. Experimental determination using the shake flask method with water-octanol system yields a Log P value of 3.14 ± 0.02 [4]. This value indicates high lipophilicity, which is essential for enhanced corneal penetration in ophthalmic applications. The partition coefficient demonstrates that dipivefrin-d6 (hydrochloride) possesses approximately 603-fold higher lipophilicity compared to epinephrine, facilitating superior transcorneal flux and bioavailability [5].

The pH-dependent partition behavior shows that at physiological pH values, the compound maintains its lipophilic characteristics due to its pKa value of 9.33 [3]. At pH values below the pKa, the apparent partition coefficient approaches the intrinsic partition coefficient, while at higher pH values, ionization effects become more pronounced, potentially affecting membrane permeability characteristics.

pH-Dependent Degradation Pathways

The stability profile of dipivefrin-d6 (hydrochloride) demonstrates significant pH dependency, following a characteristic V-shaped pH-rate profile that indicates specific acid-base catalysis mechanisms. The compound exhibits maximum stability at pH 4.0, representing the optimal pH for formulation development and storage conditions [6].

Under acidic conditions (pH < 4), dipivefrin-d6 (hydrochloride) undergoes acid-catalyzed hydrolysis of the ester linkages. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water molecules. This process leads to the gradual release of pivalic acid moieties and formation of the active epinephrine derivative.

At neutral to slightly alkaline pH conditions (pH 7-8), the primary degradation pathway involves enzymatic and non-enzymatic hydrolysis of the dipivalate ester bonds. The hydrolysis proceeds through nucleophilic attack of hydroxide ions on the ester carbonyl carbon, leading to tetrahedral intermediate formation and subsequent breakdown to release pivalic acid and the catecholamine moiety [7]. This mechanism is particularly relevant for the compound's bioactivation in ocular tissues.

Under strongly alkaline conditions (pH > 9), base-catalyzed hydrolysis becomes the predominant degradation mechanism. The increased concentration of hydroxide ions accelerates the nucleophilic substitution reaction, resulting in rapid ester bond cleavage. Additionally, alkaline conditions may promote oxidative degradation pathways of the catechol ring system, leading to formation of quinone derivatives and other oxidation products.

The kinetic analysis reveals first-order degradation kinetics across all pH ranges, with rate constants varying significantly with pH. The activation energy for degradation ranges from 15-20 kcal/mol depending on pH conditions, indicating moderate thermal sensitivity of the hydrolysis process [6].

Solid-State Stability Under Thermal and Humidity Stress

Thermal analysis using differential scanning calorimetry reveals that dipivefrin-d6 (hydrochloride) exhibits a sharp endothermic peak at 131.2°C, corresponding to the melting point with simultaneous decomposition [8]. This thermal behavior indicates that the compound undergoes thermal degradation at temperatures well below typical pharmaceutical processing temperatures, necessitating careful temperature control during manufacturing and storage.

The thermogravimetric analysis demonstrates that thermal decomposition begins around 100°C with initial weight loss attributed to moisture desorption. The major decomposition event occurs between 130-150°C, corresponding to the breakdown of ester bonds and formation of volatile degradation products including pivalic acid derivatives [9].

Humidity stress testing reveals significant moisture sensitivity, with the compound demonstrating accelerated degradation under elevated relative humidity conditions. At 53% relative humidity, the compound maintains reasonable stability with slow moisture-mediated hydrolysis of ester bonds. However, at 75% relative humidity, degradation rates increase substantially due to enhanced water activity facilitating hydrolytic processes [10].

The moisture sorption behavior follows a Type II isotherm pattern, indicating moderate hygroscopicity. Water uptake begins at relatively low humidity levels and increases significantly above 60% relative humidity. The absorbed moisture acts as a plasticizer, potentially lowering the glass transition temperature and increasing molecular mobility, thereby accelerating chemical degradation reactions [11].

Stability studies under alternating humidity cycling conditions (53% to 75% relative humidity) demonstrate more pronounced degradation compared to constant humidity storage. This enhanced degradation is attributed to the physical stress imposed by repeated moisture sorption and desorption cycles, which can disrupt the crystalline structure and create amorphous regions with higher reactivity [10].

The solid-state stability is significantly influenced by crystalline form and particle size. Smaller particles exhibit higher surface area to volume ratios, leading to increased moisture uptake and accelerated degradation. The presence of amorphous content, which may arise from processing conditions or storage stress, results in higher water uptake and reduced stability compared to purely crystalline material.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

393.2189112 g/mol

Monoisotopic Mass

393.2189112 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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